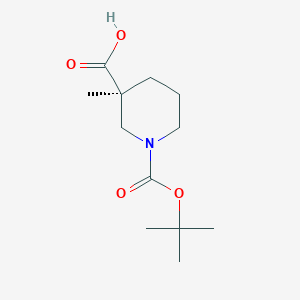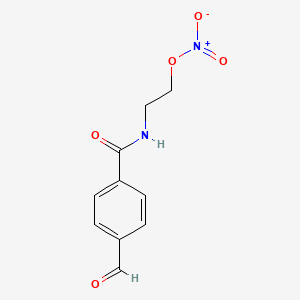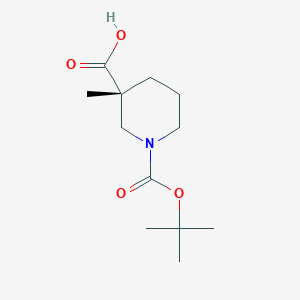
(R)-1-(tert-Butoxycarbonyl)-3-methylpiperidine-3-carboxylic acid
Übersicht
Beschreibung
“®-1-(tert-Butoxycarbonyl)-3-methylpiperidine-3-carboxylic acid” is a compound that contains a tert-butoxycarbonyl (Boc) group . The Boc group is a protecting group used in organic synthesis . It is introduced into a molecule by chemical modification of a functional group to obtain chemoselectivity in a subsequent chemical reaction .
Synthesis Analysis
The synthesis of compounds with a Boc group involves the use of di-tert-butyl dicarbonate . The amine attacks a carbonyl site on di-tert-butyl dicarbonate, resulting in tert-butyl carbonate leaving as a leaving group . Tert-butyl carbonate picks up the proton from the protonated amine . Tert-butyl bicarbonate breaks down into CO2 (gas) and tert-butanol .Molecular Structure Analysis
The molecular structure of the Boc group is characterized by its unique reactivity pattern elicited by the crowded tert-butyl group . This simple hydrocarbon moiety is used in chemical transformations and has relevance in nature and its implication in biosynthetic and biodegradation pathways .Chemical Reactions Analysis
The Boc group is used in the deprotection of amino acids and peptides at high temperatures using a thermally stable ionic liquid . The ionic liquid has low viscosity, high thermal stability, and demonstrates a beneficial effect . The study extended the possibility for extraction of water-soluble polar organic molecules using ionic liquids .Physical And Chemical Properties Analysis
The physical and chemical properties of compounds with a Boc group are influenced by the presence of the Boc group . For example, “®-1-Boc-3-pyrrolidinecarboxylic acid” has an empirical formula of C10H17NO4 . It is a powder with a melting point of 138-143 °C and should be stored at 2-8°C .Wissenschaftliche Forschungsanwendungen
Synthesis and Chiroptical Properties
One application of (R)-1-(tert-Butoxycarbonyl)-3-methylpiperidine-3-carboxylic acid is found in the synthesis and study of chiroptical properties of certain polymers. For instance, chiral methylpropargyl ester monomers containing amino acid moieties were synthesized, including variants of this compound. These monomers were polymerized to produce polymers with number-average molecular weights ranging from 32,700 to 64,100, yielding materials with significant specific rotation and circular dichroism (CD) properties, indicating a one-handed helical structure. This application highlights the potential of such compounds in creating polymers with defined chiral properties, useful in various scientific fields, including material science and enantioselective catalysis (Qu, Sanda, & Masuda, 2009).
Enantioselective Synthesis
Another significant application is in the enantioselective synthesis of bioactive compounds. For instance, (R)-1-(tert-Butoxycarbonyl)-3-methylpiperidine-3-carboxylic acid derivatives were used in the synthesis of dipeptide 4-nitroanilides containing non-proteinogenic amino acids. This synthesis involved the preparation of tert-butyloxycarbonyl amino acid 4-nitroanilides, including N-alkylated amino acids, showcasing the compound's utility in creating complex peptide structures with potential therapeutic applications (Schutkowski, Mrestani-Klaus, & Neubert, 2009).
Wirkmechanismus
Target of Action
It’s known that the tert-butoxycarbonyl (boc) group is commonly used in the protection of amino acids and peptides during synthesis .
Mode of Action
The compound, being a Boc-protected derivative, is involved in the protection and deprotection of amino acids and peptides during synthesis . The Boc group can be introduced into various organic compounds using flow microreactor systems . The deprotection process involves the removal of the Boc group, which can be achieved at high temperatures using a thermally stable ionic liquid .
Biochemical Pathways
The compound plays a role in the biosynthetic pathways of peptides and proteins, where it aids in the protection of amino acids during synthesis . The introduction and removal of the Boc group are key steps in these pathways .
Pharmacokinetics
The use of boc-protected amino acids in peptide synthesis suggests that the compound’s bioavailability would be influenced by the efficiency of the deprotection process .
Result of Action
The primary result of the compound’s action is the successful synthesis of peptides and proteins with the correct sequence of amino acids . This is achieved through the protection and deprotection of amino acids, preventing unwanted side reactions during synthesis .
Action Environment
The efficiency of the compound’s action can be influenced by several environmental factors. For instance, the deprotection of the Boc group can be achieved at high temperatures using a thermally stable ionic liquid . Additionally, the introduction of the Boc group into organic compounds has been shown to be more efficient and sustainable when performed in flow microreactor systems .
Safety and Hazards
Zukünftige Richtungen
The unique reactivity pattern of the Boc group opens up possibilities for its application in biocatalytic processes . Furthermore, the method for high-temperature Boc deprotection extends the possibility for extraction of water-soluble polar organic molecules using ionic liquids , which could have significant implications for future research and applications in organic synthesis.
Eigenschaften
IUPAC Name |
(3R)-3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-11(2,3)17-10(16)13-7-5-6-12(4,8-13)9(14)15/h5-8H2,1-4H3,(H,14,15)/t12-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNQIKLOOSITZGB-GFCCVEGCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN(C1)C(=O)OC(C)(C)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CCCN(C1)C(=O)OC(C)(C)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-(tert-Butoxycarbonyl)-3-methylpiperidine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





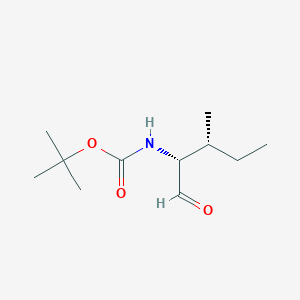
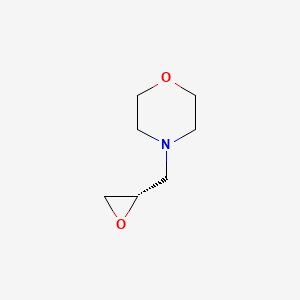
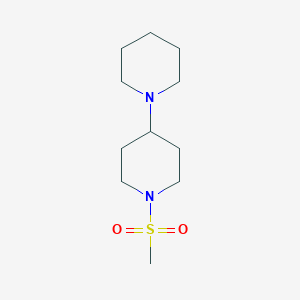
![2-[1-(Cyclohexylmethyl)piperidin-4-yl]ethan-1-ol](/img/structure/B3102079.png)
![Diethyl[(3-Bromo-4-methylphenyl)methyl]amine](/img/structure/B3102082.png)
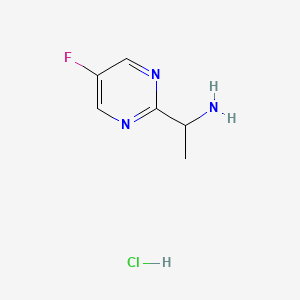
![1-Oxa-9-azaspiro[5.5]undecane hydrochloride](/img/structure/B3102093.png)
![tert-Butyl 6,7-dihydro-1H-pyrrolo[3,2-c]pyridine-5(4H)-carboxylate](/img/structure/B3102096.png)
